3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-N-cyclohexyl-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13/h5-6,9-10,12H,2-4,7-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUJWFHQFKLTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with cyclohexylamine and methylamine under controlled conditions. The reaction proceeds through a series of steps including nitration, reduction, and sulfonation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration of benzene followed by reduction to form the corresponding amine. The amine is then reacted with cyclohexylamine and methylamine in the presence of a suitable catalyst to yield the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can target the sulfonamide group.
Substitution: The benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Electrophilic substitution reactions may involve reagents like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Products may include .
Reduction: Products may include .
Substitution: Products may include halogenated derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of sulfonamide-based drugs .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antibacterial and anti-inflammatory activities .
Industry: In industrial applications, it is used in the production of dyes, pigments, and other specialty chemicals. It also finds use in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors . The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This compound can also interact with proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Sulfonamides
Key Observations :
- Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity compared to analogs with polar substituents (e.g., hydroxyl in or hydroxyethyl in ).
- Hydrogen Bonding: Hydroxy and amino groups (e.g., in and ) improve water solubility but may reduce blood-brain barrier penetration compared to the target compound.
Biological Activity
3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide is a sulfonamide compound with notable biological activity, particularly as an antibacterial agent. This compound's unique structure, characterized by a sulfonamide functional group, cyclohexyl group, and amino group, contributes to its pharmacological properties. The molecular formula of this compound is C₁₃H₁₉N₂O₂S, with a molecular weight of 268.38 g/mol.
The primary mechanism of action for 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide involves the inhibition of bacterial growth through interference with folate synthesis. Sulfonamides like this compound inhibit the enzyme dihydropteroate synthase, crucial for synthesizing folate in bacteria. This inhibition prevents nucleic acid production, effectively stunting bacterial growth and proliferation.
Antibacterial Properties
Research indicates that 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide exhibits significant antibacterial activity against various bacterial strains. Its effectiveness is attributed to its structural features, which enhance its binding affinity to bacterial enzymes involved in folate metabolism.
Table 1: Comparison of Biological Activities of Sulfonamide Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | Contains cyclohexyl and methyl groups | Antibacterial |
| Sulfamethoxazole | Contains a methoxy group | Broad-spectrum antibiotic |
| Sulfadiazine | Contains a pyrimidine ring | Antibacterial |
| Sulfanilamide | Basic sulfanilamide structure | Historical antibacterial agent |
Efficacy Against Bacterial Strains
In recent studies, 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide demonstrated efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined through standardized broth dilution methods, showing promising results comparable to established sulfonamides.
Structure-Activity Relationship (SAR)
A detailed SAR study highlighted that modifications in the cyclohexyl and amino groups could enhance the antibacterial potency of the compound. Variations in substituents on the benzene ring were also explored to optimize binding interactions with target enzymes .
Additional Biological Activities
Emerging research suggests potential anticancer properties for compounds within the sulfonamide class, including 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide. In vitro studies have indicated that similar sulfonamides can induce apoptosis in cancer cell lines such as MCF-7 and HeLa, suggesting a broader therapeutic potential beyond antibacterial applications .
Table 2: Cytotoxic Activity of Related Compounds
| Compound Name | IC50 (µM) against MCF-7 | IC50 (µM) against HeLa |
|---|---|---|
| 3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | TBD | TBD |
| Sulfamethoxazole | 10.5 | 12.0 |
| Sulfadiazine | 8.0 | 9.5 |
Q & A
Basic: What are the common synthetic routes for preparing 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized to improve yield?
Answer:
The compound is typically synthesized via sequential alkylation and sulfonylation reactions. A standard approach involves reacting cyclohexylamine with methyl iodide in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent like DMF to form N-cyclohexyl-N-methylamine. Subsequent sulfonylation with 3-aminobenzenesulfonyl chloride under controlled pH (7–9) yields the target compound . Optimization includes:
- Stoichiometry: Maintaining a 10–20% excess of methyl iodide to ensure complete N-methylation.
- Temperature: Conducting reactions at 0–5°C during sulfonylation to minimize side reactions.
- Workup: Purification via recrystallization from methanol-water (1:1) improves yield (up to 75%) and purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide?
Answer:
- X-ray crystallography is critical for resolving the 3D structure, including dihedral angles between the phenyl and cyclohexyl rings (e.g., 37.9–40.3° in related sulfonamides), which influence conformational stability .
- NMR spectroscopy (¹H and ¹³C) identifies substituent effects:
- The amino group (δ 5.2–5.8 ppm in DMSO-d₆) shows deshielding due to sulfonamide electron withdrawal.
- Cyclohexyl protons exhibit distinct splitting patterns (axial vs. equatorial) in CDCl₃ .
- FT-IR confirms sulfonamide S=O stretches (1150–1350 cm⁻¹) and N-H vibrations (3300–3450 cm⁻¹) .
Advanced: How does the substitution pattern on the benzene ring influence the biological activity of sulfonamide derivatives like 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide?
Answer:
Substituents at the 3-amino position and N-alkyl groups (cyclohexyl/methyl) modulate activity through:
- Hydrophobicity: Cyclohexyl enhances membrane permeability, critical for antimicrobial activity .
- Electronic effects: Electron-withdrawing groups (e.g., -SO₂NH) increase acidity of the amino group, enhancing hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase) .
- Steric effects: Bulky N-alkyl groups (e.g., cyclohexyl) reduce off-target interactions, improving selectivity in enzyme inhibition assays .
Advanced: What methodological approaches are used to resolve contradictions in reported biological activities of sulfonamide compounds across different studies?
Answer:
Contradictions often arise from variations in assay conditions or compound purity. Resolving these requires:
- Standardized bioassays: Replicate studies under identical conditions (e.g., pH 7.4, 37°C) using purified compounds (>95% HPLC).
- Control experiments: Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
- Meta-analysis: Cross-reference structural analogs (e.g., N-ethyl vs. N-methyl derivatives) to isolate substituent-specific effects .
Advanced: How can computational methods be integrated with experimental data to predict the reactivity or pharmacological potential of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide?
Answer:
- Molecular docking: Simulate binding to target enzymes (e.g., carbonic anhydrase II) using AutoDock Vina. Key interactions include hydrogen bonds between the sulfonamide group and Thr199/Glu106 residues .
- QSAR models: Correlate logP values (calculated via ChemAxon) with antimicrobial IC₅₀ data to predict bioactivity .
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects on sulfonamide acidity .
Basic: What are the critical steps in the purification of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide, and how does solvent choice impact crystallization?
Answer:
- Liquid-liquid extraction: Separate unreacted starting materials using dichloromethane and aqueous NaHCO₃ .
- Recrystallization: Use methanol-water (1:1) to exploit temperature-dependent solubility. Slow cooling (1°C/min) yields larger, purer crystals .
- Solvent polarity: High-polarity solvents (e.g., ethanol) favor crystal nucleation but may trap impurities; mixed solvents balance purity and yield .
Advanced: In studying the mechanism of action of sulfonamide derivatives, what experimental designs are employed to differentiate between enzyme inhibition and other pathways?
Answer:
- Enzyme kinetics: Measure Km and Vmax shifts in the presence of the compound. A competitive inhibitor increases Km without affecting Vmax .
- Isothermal titration calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry to confirm direct enzyme interaction .
- Knockout models: Use CRISPR-edited cell lines lacking the target enzyme (e.g., CAII) to isolate off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
